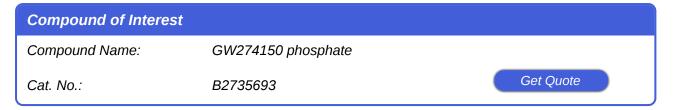


Application Notes and Protocols for Intraperitoneal Administration of GW274150 Phosphate in Mice

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GW274150 is a potent and highly selective, time-dependent inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] It demonstrates significantly greater selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for investigating the role of iNOS in various pathological conditions.[2][4] GW274150 acts as an L-arginine competitive inhibitor and is NADPH-dependent. In vivo studies in mice have shown its efficacy in various models of inflammation and tissue injury. This document provides a detailed protocol for the intraperitoneal (IP) injection of **GW274150 phosphate** in mice, based on established research.

Data Presentation In Vivo Efficacy and Dosage Summary



Parameter	Value	Species	Model	Reference
ED50 (i.p.)	3.2 ± 0.7 mg/kg	Mouse	LPS-induced plasma NO _× levels (14h post- dose)	
Effective Dose Range (i.p.)	2.5 - 10 mg/kg	Rat	Carrageenan- induced pleurisy	_
Effective Dose (i.p.)	5 mg/kg	Mouse	Bleomycin- induced lung injury	
Effective Dose (i.p.)	5 mg/kg	Mouse	Cancer-induced muscle wasting	_
Terminal Half-life	~6 hours	Mouse	Pharmacokinetic studies	_

Selectivity Profile

NOS Isoform	Selectivity vs. iNOS (Rat Tissues)
eNOS	>260-fold
nNOS	>219-fold

Experimental Protocols Materials

- GW274150 phosphate
- Sterile, pyrogen-free saline solution (0.9% NaCl)
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- · Appropriate animal handling and restraint equipment



Analytical balance and weighing supplies

Preparation of GW274150 Solution

Note: Solutions of GW274150 are unstable and should be prepared fresh before each use.

- Accurately weigh the required amount of GW274150 phosphate powder using an analytical balance.
- Dissolve the powder in sterile saline solution to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of GW274150 in 1 mL of sterile saline.
- Ensure the powder is completely dissolved by gentle vortexing or inversion.
- The volume to be injected should not exceed 10 mL/kg of the mouse's body weight.

Intraperitoneal Injection Procedure

- Animal Restraint: Properly restrain the mouse. The two-person technique is recommended
 for safety and accuracy. One person restrains the mouse by holding its head between the
 index and middle fingers and supporting the body, while the other performs the injection.
- Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid injury to the bladder and cecum.
- · Injection:
 - Insert the needle with the bevel facing up at a 30-40° angle into the identified injection site.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and select a new injection site.
 - Slowly inject the GW274150 solution into the peritoneal cavity.
- Post-injection Monitoring: After the injection, return the mouse to its cage and monitor for any signs of distress or adverse reactions.



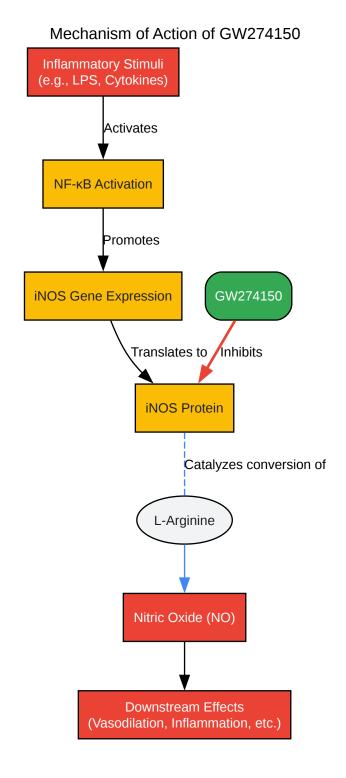
Example Experimental Protocol: LPS-Induced Inflammation Model

This protocol is based on studies investigating the anti-inflammatory effects of GW274150.

- Animal Model: Use adult male CD-1 mice (20-30 g).
- Induction of Inflammation: Induce inflammation by administering lipopolysaccharide (LPS)
 from E. coli intravenously (i.v.) at a dose of 1 mg/mL and 3 mL/kg body weight.
- GW274150 Administration:
 - Prepare GW274150 in sterile saline at the desired concentration.
 - Administer GW274150 via intraperitoneal injection at doses ranging from 3 mg/kg to 30 mg/kg, 4 hours after the LPS challenge. A vehicle control group should receive an equivalent volume of saline.
- Sample Collection: Collect plasma samples at various time points post-LPS dosing (e.g., 18 hours for GW274150) to measure NOx levels.
- Analysis: Analyze plasma NOx levels to determine the inhibitory effect of GW274150 on iNOS activity.

Visualizations Signaling Pathway of iNOS Inhibition by GW274150



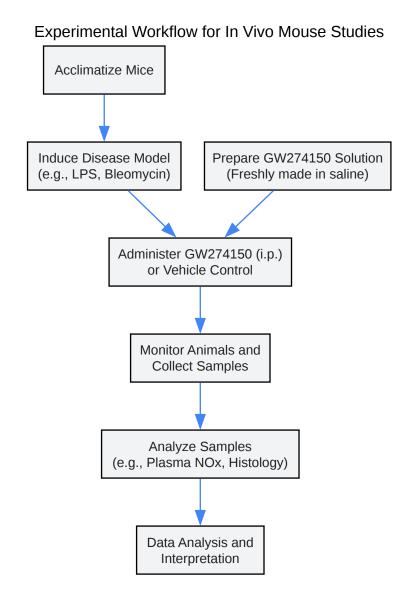


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Caption: Mechanism of GW274150 action.

Experimental Workflow for In Vivo Studies





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Caption: In vivo experimental workflow.

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